molecular formula C20H21FN4O B6488385 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941879-27-2

4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B6488385
CAS No.: 941879-27-2
M. Wt: 352.4 g/mol
InChI Key: JDXCADNOUFWDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as 4FPI, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. 4FPI is a piperazine-based molecule that has a phenyl ring attached to the nitrogen atom on the piperazine ring. It has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, this compound has been studied for its ability to interact with various proteins, including the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In drug discovery, this compound has been studied for its potential as a novel therapeutic agent for the treatment of certain diseases and conditions. In chemical biology, this compound has been studied for its ability to interact with various enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, this compound has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, this compound has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide in laboratory experiments include its availability in a variety of forms, its low cost, and its ability to interact with various proteins. The main limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interact with various proteins, and its limited solubility in water.

Future Directions

For research involving 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide include further studies on its potential biochemical and physiological effects, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further research could be conducted to examine the potential toxicity of this compound and its potential interactions with various proteins and enzymes. Finally, further research could be conducted to examine the potential of this compound as a tool for studying protein-protein interactions.

Synthesis Methods

4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide can be synthesized in a variety of ways, including via a Suzuki-Miyaura cross-coupling reaction and a Buchwald-Hartwig reaction. In the Suzuki-Miyaura reaction, this compound is synthesized by reacting 4-fluorophenylboronic acid with N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of 4-fluorophenylboronic acid and N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst and a base.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-23-14-18(17-4-2-3-5-19(17)23)22-20(26)25-12-10-24(11-13-25)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXCADNOUFWDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.